t-Butyl N-Hydroxyglycine

描述

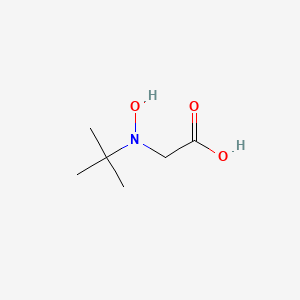

Structure

3D Structure

属性

分子式 |

C6H13NO3 |

|---|---|

分子量 |

147.17 g/mol |

IUPAC 名称 |

2-[tert-butyl(hydroxy)amino]acetic acid |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)7(10)4-5(8)9/h10H,4H2,1-3H3,(H,8,9) |

InChI 键 |

HAMRWDXKRQLMTP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)N(CC(=O)O)O |

产品来源 |

United States |

Advanced Applications and Research Directions in Organic Synthesis

Role in Peptide and Peptoid Synthesis

The introduction of N-hydroxy functionality into the peptide backbone significantly influences its structural and functional properties. t-Butyl N-Hydroxyglycine serves as a key monomer in the synthesis of peptides and peptoids with enhanced stability, defined secondary structures, and novel biological activities.

N-Hydroxyglycine as a Residue for Peptide Backbone Modification and Foldamer Design

The modification of the peptide backbone is a powerful strategy for fine-tuning the conformation, stability, and function of peptides. The incorporation of N-hydroxyglycine (Hyg) residues has been shown to be a particularly effective method for stabilizing specific secondary structures, leading to the development of novel foldamers—oligomers that adopt well-defined, folded conformations.

Research has demonstrated that the inclusion of N-hydroxyglycine residues can stabilize remarkably short β-sheet structures in peptide-peptoid hybrids. nih.gov The N-hydroxyamide group can act as both a hydrogen bond donor and acceptor, contributing to a network of strong interstrand hydrogen bonds that outweigh local conformational perturbations. nih.gov This stabilizing effect is crucial for the self-assembly of these short peptides into unique parallel β-sheet structures. nih.gov The N-hydroxy and N-alkoxy groups of these peptoids are known to favor a trans-conformation of the amide bond, which is a prerequisite for the formation of extended β-sheet structures. nih.gov

The design of such biomimetic foldamers is a significant challenge in chemistry, with the goal of mimicking the complex structures of native proteins. The use of N-hydroxyglycine provides a foundational understanding of how N-hydroxyamides can serve as key motifs for hydrogen-bonding within the backbone of peptide-peptoid hybrids, paving the way for the rational design of new functional biomaterials. nih.gov

Design and Synthesis of Peptide-Peptoid Hybrids for Structural Studies

Peptide-peptoid hybrids, which combine natural amino acids with N-substituted glycine (B1666218) monomers (peptoids), offer a unique platform for creating molecules with the structural diversity of peptides and the proteolytic stability of peptoids. mdpi.comnih.gov The design and synthesis of these hybrids incorporating N-hydroxyglycine have led to significant insights into their conformational preferences and the forces driving their self-assembly.

The synthesis of peptide-peptoid hybrids containing N-hydroxyglycine can be achieved with a low rate of epimerization, allowing for both C- and N-terminal insertion into the peptide chain. nih.gov Structural analysis of these hybrids through spectroscopic methods and X-ray crystallography has revealed the formation of unique, sheet-like secondary structures held together by intermolecular hydrogen bonds. nih.gov These findings represent a novel type of structure for peptoids and highlight the utility of the N-hydroxy amide group in controlling both local backbone geometry and long-range intermolecular interactions.

Computational studies have further explored the conformational propensities of the peptide-peptoid linkage, revealing that while there are similarities to the Ramachandran distribution of residues preceding proline in proteins, there are also notable differences. nyu.edu For instance, certain β-turn motifs are disallowed when the subsequent residue is also a peptoid monomer. nyu.edu Interestingly, the lowest energy conformation often corresponds to a "cis-Pro touch-turn," an unusual motif found at the catalytic and binding sites of some proteins. nyu.edu This suggests that the incorporation of N-hydroxyglycine in peptide-peptoid hybrids can be a valuable design element for creating folded oligomers capable of molecular recognition. nyu.edu

Application in Combinatorial Library Construction (e.g., Glycopeptides)

Combinatorial chemistry has become an indispensable tool for the discovery of new molecules with desired biological activities. The synthesis of large, diverse libraries of compounds allows for the rapid screening and identification of lead candidates for drug development and other applications. N-substituted glycines, including derivatives of N-hydroxyglycine, are well-suited for the construction of combinatorial libraries due to the wide availability of primary amines that can be used to introduce diverse side chains. nih.gov

One significant application lies in the construction of glycopeptide libraries. Glycopeptides play crucial roles in many biological recognition processes, but their natural heterogeneity makes them difficult to study. beilstein-journals.org Synthetic glycopeptide libraries provide structurally defined molecules for investigating these interactions. beilstein-journals.org Building blocks based on N-substituted glycines can be condensed with carbohydrate moieties to create glycoconjugates. beilstein-journals.org These building blocks, protected with orthogonal protecting groups like Fmoc and t-Butyl, can then be used in automated synthesis to generate diverse glycopeptide libraries. beilstein-journals.orgbeilstein-journals.org

The "one-bead-one-compound" (OBOC) method is a powerful technique in combinatorial chemistry where each bead in a solid-phase synthesis carries a unique compound. johnshopkins.edunih.gov This approach, combined with high-throughput screening methods, allows for the rapid identification of ligands against cellular targets. johnshopkins.edu The modular nature of N-substituted glycines makes them ideal for incorporation into OBOC libraries, enabling the creation of vast collections of peptidomimetics for screening. nih.govnih.gov

Strategies for C-Terminally Modified Peptides

Modification of the C-terminus of a peptide can significantly impact its activity, stability, and pharmacokinetic properties. nih.gov One important class of C-terminally modified peptides is the peptide hydroxamic acids. The hydroxamic acid functional group is a strong metal chelator and is found in many enzyme inhibitors. nih.gov

The synthesis of peptide hydroxamic acids can be achieved using solid-phase peptide synthesis (SPPS). nih.govgoogle.com A common strategy involves the use of a resin-bound hydroxylamine (B1172632), to which amino acids are sequentially coupled. google.com Alternatively, a pre-formed peptide can be cleaved from the resin and the C-terminal carboxylic acid can be converted to a hydroxamic acid in solution. google.com

The use of a t-Butyl protecting group for the hydroxylamine functionality is compatible with standard Fmoc-based SPPS. nih.gov For instance, an Fmoc-protected amino acid with a side chain containing a t-butyl-protected hydroxamic acid, such as Fmoc-Asu(NHOtBu)-OH, can be incorporated into a peptide sequence. nih.gov The final deprotection of the t-butyl group is typically performed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). nih.gov This strategy allows for the efficient synthesis of peptides with a C-terminal hydroxamic acid moiety, which can be valuable for developing enzyme inhibitors and other therapeutic agents. louisville.eduresearchgate.net

Building Blocks for Complex Organic Structures

Beyond its utility in peptide and peptoid synthesis, this compound and its derivatives serve as valuable precursors for the construction of more complex organic molecules, particularly heterocyclic ring systems.

Precursors for Novel Heterocycles and Ring Systems

The inherent reactivity of the N-hydroxyglycine moiety can be harnessed to construct various heterocyclic structures. A notable example is the formation of 2,5-diketopiperazines (DKPs), which are six-membered rings containing two amide bonds. DKPs are a common class of cyclic dipeptides found in numerous biologically active natural products. wikipedia.org

Synthons in Complex Molecule Construction

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting point for a synthetic transformation. This compound is a valuable and versatile synthon, particularly in the construction of complex peptides and natural products containing the N-hydroxyamino functionality. Its utility stems from the orthogonal reactivity of its constituent parts: the t-butyl ester and the N-hydroxyamino group.

The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid moiety. This protection is robust under many reaction conditions, including those that are weakly acidic or basic, allowing for selective modification at the nitrogen atom. The N-hydroxyamino group is a potent nucleophile, a property enhanced by the "alpha effect"—the presence of an adjacent atom with lone-pair electrons (the oxygen) which increases the nucleophilicity of the nitrogen. This makes it a key reactive site for building molecular complexity.

A primary application of this synthon is in the synthesis of hydroxamic acids. The N-hydroxyamino group can be readily acylated to form an N-acyl-N-hydroxyamino acid, the defining feature of a hydroxamic acid. This transformation is a key step in the synthesis of numerous biologically active molecules. A notable natural product, hadacidin, is an N-formyl-N-hydroxyglycine. wikipedia.org Its biosynthesis involves the N-oxygenation of glycine to form N-hydroxyglycine, which is subsequently N-formylated. wikipedia.org Synthetic strategies can mimic this by using this compound as a stable precursor, acylating the nitrogen, and then deprotecting the carboxylic acid as a final step.

Furthermore, N-hydroxy-α-amino acids are crucial building blocks for the synthesis of N-hydroxy peptides. google.com These modified peptides, where one or more amide nitrogen atoms are hydroxylated, exhibit unique conformational preferences and biological activities, including potential as enzyme inhibitors and antibiotics. google.comrsc.org The use of the t-butyl ester derivative facilitates their incorporation into peptide chains using standard solid-phase or solution-phase synthesis methodologies. rsc.org

Table 1: Functional Analysis of this compound as a Synthon

| Functional Group | Role in Synthesis | Key Transformations | Example Application |

|---|---|---|---|

| t-Butyl Ester | Carboxylic Acid Protecting Group | Deprotection under strong acidic conditions (e.g., TFA) | Enables selective reactions at the N-terminus while the C-terminus is protected. |

| N-Hydroxyamino | Nucleophilic Handle | N-Acylation, N-Alkylation | Synthesis of hydroxamic acids and N-hydroxy peptides. wikipedia.org |

Chelation Chemistry and Ligand Design

The N-hydroxyglycine framework is a foundational element in the design of powerful chelating agents, which are molecules that can bind tightly to metal ions. The true potential of this compound in this context is realized when it is converted into a hydroxamic acid derivative via N-acylation. The resulting hydroxamate group [-C(=O)N(O⁻)-] is an exceptionally efficient bidentate ligand for a variety of metal ions, particularly hard metal ions like iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and chromium(III) (Cr³⁺). mdpi.comwikipedia.org

The chelating power of hydroxamates stems from the two oxygen atoms (one from the carbonyl and one from the deprotonated N-hydroxy group), which form a highly stable, five-membered ring with a coordinated metal ion. mdpi.comunideb.hu This structural motif is prevalent in nature; for instance, siderophores are a class of compounds produced by bacteria to scavenge iron from their environment, and they almost universally employ hydroxamate groups for this purpose. wikipedia.org

In ligand design, this compound serves as a versatile precursor. The t-butyl ester allows for the coupling of the N-hydroxyglycine unit to other molecular scaffolds before the final chelating ligand is generated. A typical design strategy involves:

Starting with this compound.

Acylating the N-hydroxy group with a molecule that contains other desired functionalities or linkage points.

Deprotecting the t-butyl ester to reveal the free carboxylic acid, which can also participate in metal coordination or be used for further conjugation.

This approach allows for the creation of custom ligands tailored for specific applications, such as sequestering toxic metals from the environment or developing metal-based therapeutic agents. mdpi.comtaylorandfrancis.com The ability of the hydroxamic acid functionality to form such stable complexes makes derivatives of N-hydroxyglycine highly sought after in medicinal and materials chemistry. taylorandfrancis.comresearchgate.net

Table 2: Chelation Properties of N-Hydroxyglycine Derivatives (Hydroxamates)

| Ligand Type | Coordinating Atoms | Chelation Mode | Target Metal Ions | Significance |

|---|---|---|---|---|

| Hydroxamate (from N-Acyl-N-hydroxyglycine) | Carbonyl Oxygen, N-Hydroxyl Oxygen | Bidentate (O,O) | Fe(III), Al(III), Cr(III), Pb(II) | Forms highly stable 5-membered chelate rings; basis for siderophores and synthetic chelators. mdpi.comwikipedia.org |

Theoretical and Computational Investigations

Quantum Chemical Studies and Conformational Analysis

Quantum chemical studies are instrumental in defining the electronic landscape and geometric parameters of t-Butyl N-Hydroxyglycine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic energy and wavefunction, from which a host of properties can be derived. A key aspect of these studies is conformational analysis, which is particularly important for a molecule with the steric bulk of a tert-butyl group and the hydrogen-bonding capabilities of the N-hydroxy and carboxylic acid moieties. The interplay between the bulky, hydrophobic tert-butyl group and the polar, flexible N-hydroxyglycine backbone dictates the molecule's preferred three-dimensional structures, which in turn influences its reactivity and interaction with other molecules. Computational studies suggest that the steric hindrance imposed by the tert-butyl group can significantly twist the conformation of molecules, which would influence the spatial arrangement of the functional groups in this compound. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations can elucidate a variety of electronic properties that are critical to understanding its behavior as a ligand.

Key electronic properties that can be calculated using DFT include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For amino acids and their derivatives, DFT has been successfully used to evaluate chemical reactivity through these molecular descriptors. nih.gov The presence of the electron-donating tert-butyl group and the electron-withdrawing N-hydroxy and carboxyl groups in this compound would create a complex electronic environment. The MEP map would reveal regions of positive and negative potential, highlighting the sites most likely to engage in electrostatic interactions, such as the oxygen and nitrogen atoms, which are crucial for its function as a ligand. nih.gov

DFT calculations on related amino acids have shown that the nature of the side chain strongly affects the electron charge distribution and, consequently, properties like the polar surface area and dipole moment. nih.gov For this compound, the bulky and nonpolar tert-butyl group would be expected to influence these properties significantly. Furthermore, DFT is instrumental in studying the molecule's behavior as a ligand by modeling its interaction with metal ions or the active sites of biomolecules. The hydroxamic acid moiety is a known powerful metal chelator, and DFT can be used to calculate the binding energies and geometries of this compound with various metal centers, providing insight into its potential as a metalloenzyme inhibitor. acs.org

Table 1: Representative Electronic Properties Calculable by DFT

| Property | Description | Expected Influence of Molecular Moieties |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The N-hydroxy group may raise the HOMO energy, increasing electron-donating capacity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The carboxylic acid and N-hydroxy groups are expected to lower the LUMO energy, enhancing electron-accepting capacity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | The combination of functional groups will modulate this gap, influencing overall stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The polar N-hydroxy and carboxyl groups will create a significant dipole moment, partially offset by the nonpolar tert-butyl group. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | Negative potential is expected around the oxygen atoms of the carboxyl and N-hydroxy groups, while positive potential will be near the acidic protons. |

Note: The values in this table are qualitative predictions based on the functional groups present in this compound.

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for understanding the influence of the solvent environment on the conformational flexibility and reaction pathways of this compound. By simulating the motion of the solute and a large number of solvent molecules (typically water), MD can reveal how solvation affects the molecule's structure and energetics.

For a molecule like this compound, which contains both hydrophobic (tert-butyl) and hydrophilic (N-hydroxy and carboxyl) groups, solvation effects are expected to be pronounced. Water molecules will form structured hydrogen-bonding networks around the polar groups, while being repelled by the nonpolar tert-butyl group, a phenomenon known as the hydrophobic effect. These interactions will influence the molecule's conformational ensemble, potentially favoring specific geometries in solution that differ from those in the gas phase. MD simulations of peptides containing unnatural amino acids have demonstrated the importance of the solvent in dictating conformational preferences and intermolecular interactions. nih.gov

The explicit inclusion of solvent molecules in MD simulations is also crucial for studying reaction pathways. Solvation can significantly alter the energy barriers of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, such as proton transfer or chelation, the reorganization of solvent molecules around the reacting species is an integral part of the reaction coordinate. Ab initio MD simulations, which combine quantum mechanical calculations for the solute with a classical description of the solvent, can provide a particularly accurate picture of how the solvent dynamically participates in and influences chemical transformations. nih.gov

For a highly accurate determination of the energetic profiles of this compound, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than DFT. While computationally expensive, they are the gold standard for calculating precise energies of different molecular conformations and the transition states that connect them.

Composite methods like the Gaussian-n (e.g., G3B3) and Complete Basis Set (CBS) methodologies (e.g., CBS-QB3) are particularly useful. nih.gov These approaches combine calculations at different levels of theory and with different basis sets to extrapolate to a result that approximates a very high level of theory with a complete basis set, offering a good balance between accuracy and computational feasibility. Such methods have been successfully used to determine the structures and energies of various isomers and the transition states for their interconversions in complex systems. nih.gov

For this compound, these high-level calculations would be invaluable for constructing an accurate energetic landscape. This would involve calculating the relative energies of various conformers arising from rotation around the C-N, N-O, and C-C bonds. The energetic profile for the rotation of the bulky tert-butyl group would be of particular interest, as it would reveal the steric strain associated with different orientations. Furthermore, these methods can provide precise proton affinities and gas-phase basicities, which are fundamental thermochemical properties.

Table 2: Representative Applications of High-Level Ab Initio Methods

| Application | Description | Relevance to this compound |

| Conformational Energy Ranking | Calculation of the relative energies of different spatial arrangements of the atoms. | Determines the most stable conformers and the energy penalties for adopting less favorable geometries. |

| Transition State Energetics | Calculation of the energy of the highest point on the minimum energy path between two conformers or reactants and products. | Provides the activation energy for conformational changes and chemical reactions, which is essential for understanding reaction rates. |

| Thermochemical Properties | Calculation of properties such as enthalpy of formation, proton affinity, and gas-phase acidity/basicity. | Provides fundamental data on the molecule's intrinsic stability and reactivity. |

The Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. longdom.org By mapping out the PES, one can identify stable structures (minima), transition states (saddle points), and the pathways that connect them. PES analysis is a powerful tool for elucidating reaction mechanisms at a fundamental level.

For this compound, a full-dimensional PES would be computationally prohibitive. However, a reduced-dimensional PES focusing on key reaction coordinates can provide significant insights. For example, a two-dimensional PES could be constructed by varying the lengths of the N-O and O-H bonds to study the mechanism of N-O bond cleavage, a reaction of potential importance. Similarly, the PES for proton transfer from the carboxylic acid group or the hydroxylamino group can be mapped to understand its acid-base properties.

Computational studies of the PES for reactions involving related molecules, such as the benzenium ion/propene complex, have successfully identified minimum energy points and the barriers for their interconversion, revealing the lifetimes of transient species. nih.gov A similar approach for this compound could be used to explore its decomposition pathways or its reactions with other molecules. The shape of the PES around a minimum determines the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data to validate the computational model.

Molecular Modeling and Simulation

Moving from the quantum mechanical realm to the classical, molecular modeling and simulation techniques are employed to study the behavior of this compound on larger length and time scales, particularly its interactions with complex biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other macromolecule) to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a potential drug candidate to its biological target.

Given that hydroxamic acids are a well-known class of metalloenzyme inhibitors, particularly for histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), molecular docking is a highly relevant technique for studying this compound. nih.govacs.org Docking simulations would involve placing this compound into the active site of a target enzyme and using a scoring function to evaluate the energetic favorability of different binding poses.

The key interactions that would be assessed during the docking of this compound include:

Chelation: The bidentate coordination of the hydroxamic acid moiety to a metal ion (often zinc) in the enzyme's active site.

Hydrogen Bonding: The formation of hydrogen bonds between the polar groups of the ligand (carboxyl, N-hydroxy) and amino acid residues in the active site.

Van der Waals and Hydrophobic Interactions: The interactions of the nonpolar tert-butyl group with hydrophobic pockets in the active site.

The results of molecular docking can provide a structural hypothesis for the binding of this compound to a particular target, which can then guide further experimental studies. The predicted binding affinity can also be used to rank its potential inhibitory activity against a panel of different enzymes.

Analysis of Hydrogen Bonding Networks and Secondary Structure Stabilization in Peptoids

Computational and theoretical studies on peptoids, or N-substituted glycines, that incorporate N-hydroxy amide side chains have revealed significant effects on their secondary structure, primarily through the formation of hydrogen bonding networks. The N-hydroxy amide functional group is a potent hydrogen bond donor, a characteristic that can be leveraged to create defined intramolecular and intermolecular interactions, thereby guiding the formation of novel peptoid structures. nih.govnih.gov

In computational models and experimental analyses of peptoids containing N-hydroxy amides, these groups have been shown to strongly influence local backbone geometry. nih.govnih.gov One of the key findings is the potential for the N-hydroxyl proton to form an intramolecular hydrogen bond with a C-terminal carbonyl oxygen. This interaction results in the formation of a stable six-membered ring, a feature that encourages the peptoid backbone to adopt a trans conformation. nih.gov This preference for the trans rotamer is a critical factor in controlling the local conformation of the peptoid chain.

Furthermore, computational and crystallographic data have demonstrated the capacity of N-hydroxy amide-containing peptoids to form unique sheet-like secondary structures. These structures are stabilized by a network of intermolecular hydrogen bonds between the N-hydroxy groups of adjacent peptoid chains. nih.govnih.gov This observation is significant as it represents a novel approach to designing ordered, non-natural biomimetic structures. The ability of the N-hydroxy amide to act as a strong hydrogen bond donor is central to the stability of these intermolecular associations. nih.govnih.gov

Studies on peptide-peptoid hybrids have further elucidated the role of N-hydroxyglycine (Hyg) residues in stabilizing secondary structures. The incorporation of Hyg has been shown to facilitate the self-assembly of remarkably short parallel β-sheets. nih.gov Spectroscopic and crystallographic data suggest that a robust network of interstrand hydrogen bonds, mediated by the N-hydroxy groups, outweighs any local conformational disruptions that might be caused by the N-substitution. nih.gov This indicates that the N-hydroxy functionality can enforce intermolecular hydrogen bonding, even at positions that might not typically be considered ideal for hydrogen bonding in traditional peptide structures. nih.gov

Conformational Analysis of N-Hydroxyglycine Containing Systems

The conformational landscape of peptoids and peptides containing N-hydroxyglycine is significantly influenced by the electronic and steric properties of the N-hydroxy amide group. Computational and experimental analyses, including 1D and 2D NMR spectroscopy, have consistently shown that N-hydroxy amides strongly favor a trans conformation with respect to the peptoid backbone, particularly in non-polar solvents like chloroform. nih.govnih.gov This preference is a departure from the often-observed cis/trans isomerization in other N-substituted glycine (B1666218) residues and is a key factor in reducing the conformational flexibility of the peptoid chain. nih.gov

The propensity for a trans conformation is crucial for the design of extended secondary structures like β-sheets. nih.gov Theoretical studies have indicated that this conformational preference is inherent to N-hydroxylated peptides and peptoids. nih.gov The presence of the N-hydroxy group can, therefore, be utilized as a design element to control local backbone geometries and to promote more predictable and stable secondary structures. nih.gov

The following table summarizes the key conformational preferences observed in N-hydroxyglycine containing systems based on computational and experimental data.

| Feature | Observation | Implication for Structure | Reference |

| Backbone Amide Conformation | Strongly favors trans rotamer | Reduces conformational heterogeneity; promotes extended structures | nih.govnih.govnih.gov |

| Intramolecular H-Bonding | Formation of a 6-membered ring to the C-terminal carbonyl | Stabilizes the trans conformation; defines local geometry | nih.gov |

| Intermolecular H-Bonding | Forms sheet-like structures via intermolecular hydrogen bonds | Enables the design of novel, self-assembled secondary structures | nih.govnih.govnih.gov |

| N-Hydroxy Group Orientation | O-H bond extends perpendicular to the amide plane | Enhances hydrogen bond donor capacity | nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Studies

A review of the current scientific literature reveals a lack of specific computational Structure-Activity Relationship (SAR) studies focused on this compound. While computational methods are extensively used to probe the conformational and structural properties of N-hydroxyglycine containing systems, dedicated SAR studies that computationally link structural modifications of this compound to specific biological activities have not been identified in the reviewed sources.

Future Perspectives and Emerging Research Avenues

Exploration of Novel N-Hydroxyglycine Derivatives with Tunable Properties

The core structure of t-Butyl N-Hydroxyglycine is ripe for modification to create a library of novel derivatives with finely tuned physicochemical and biological properties. The exploration of structure-activity relationships (SAR) is a cornerstone of this endeavor, allowing researchers to systematically alter the molecule to enhance desired characteristics, be it for therapeutic, diagnostic, or material science applications.

Research into analogous compounds, particularly hydroxamic acids, has demonstrated that even subtle structural changes can lead to significant shifts in biological activity. For instance, in the context of enzyme inhibitors, modifying the length of an alkyl chain or introducing different substituent groups can drastically alter binding affinity and selectivity. nih.gov Studies on oxazolidinone hydroxamic acid derivatives revealed that increasing alkyl chain length on the hydroxamate moiety enhanced inhibitory activity against the 5-lipoxygenase enzyme. nih.gov Similarly, the hydrophobic and steric properties of hydroxamic acid derivatives are known to be key controllers of their anticancer activity. consensus.app

Future research on this compound derivatives could involve several strategies:

Modification of the N-hydroxy group: Alkylation or acylation of the hydroxyl group can modulate its hydrogen-bonding capacity and nucleophilicity, which could be critical for its interaction with biological targets.

Substitution at the α-carbon: Introducing substituents on the carbon atom adjacent to the carboxyl group can create chiral centers and steric bulk, influencing molecular conformation and receptor binding.

Replacement of the t-butyl ester: While the t-butyl group offers stability and a convenient deprotection strategy, replacing it with other ester groups (e.g., benzyl, methyl) or converting it to an amide can alter solubility, reactivity, and metabolic stability.

By systematically synthesizing and screening these new analogues, it will be possible to build comprehensive SAR models. These models will be invaluable for designing second-generation derivatives with optimized and tunable properties for specific applications, from targeted enzyme inhibition to novel biomaterials.

| Structural Modification | Observed Effect on Properties | Potential Application | Reference |

|---|---|---|---|

| Increase alkyl chain length on hydroxamic acid | Enhanced 5-lipoxygenase inhibitory activity | Anti-inflammatory agents | nih.gov |

| Attachment of a hydrophobic group | Increased anticancer activity | Oncology | nih.gov |

| Substitution of indoline (B122111) nitrogen with electron-withdrawing moiety | Increased HDAC inhibitory activity | Oncology | nih.gov |

| Backbone N-hydroxylation in peptides | Enhanced β-hairpin stability without energetic penalty | Peptidomimetics, constrained peptides | rsc.org |

Integration with Automated Synthesis and Flow Chemistry Techniques

To efficiently explore the vast chemical space of potential this compound derivatives, modern synthesis techniques are essential. Automated synthesis and flow chemistry offer significant advantages over traditional batch methods, including improved speed, safety, scalability, and reproducibility.

Automated solid-phase peptide synthesis (SPPS) , which frequently employs t-butyl (tBoc) protecting groups, provides a direct parallel for the potential automation of derivative synthesis. creative-peptides.com In this methodology, amino acids are sequentially coupled to a growing chain on a solid resin support, with all washing and deprotection steps performed automatically. nih.gov This approach could be adapted to use this compound as a foundational block, enabling the rapid, high-throughput synthesis of peptide-like molecules or other oligomers with N-hydroxy functionalities. nih.gov

Flow chemistry , where reagents are pumped through a network of tubes and reactors, is another powerful tool. scielo.br This technique allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. mdpi.comresearchgate.net For the synthesis of pharmaceutical intermediates, including amino acid derivatives, flow chemistry has been shown to be highly effective. nih.govnih.gov It is particularly advantageous for reactions that are hazardous or difficult to control in batch, as the small reaction volumes minimize risk. acs.org The synthesis of this compound and its subsequent derivatization could be streamlined into a multi-step continuous flow process, accelerating discovery and enabling easier scale-up for industrial production. acs.orgdurham.ac.uk

| Parameter | Traditional Batch Synthesis | Automated SPPS | Flow Chemistry | Reference |

|---|---|---|---|---|

| Speed | Slow (manual, sequential steps) | Fast (automated cycles) | Very Fast (continuous process) | nih.govscielo.br |

| Scalability | Difficult, often requires re-optimization | Limited by resin capacity | Easily scalable by numbering-up or running longer | scielo.br |

| Safety | Higher risk with exothermic or hazardous reactions | Contained system improves safety | Enhanced safety due to small reaction volumes | acs.org |

| Control | Limited control over mixing and heat transfer | Precise, automated control of cycles | Superior control over temperature, pressure, time | mdpi.comresearchgate.net |

| Purity | Variable, often requires extensive purification | High, but can have deletion sequences | Often higher due to better control, fewer byproducts | creative-peptides.comdurham.ac.uk |

Advanced Spectroscopic and Imaging Techniques for In-Depth Structural Elucidation

A thorough understanding of the three-dimensional structure and conformation of novel this compound derivatives is critical to understanding their function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

For analogous hydroxamic acids, multi-dimensional NMR spectroscopy (¹H, ¹³C, and ¹⁵N) has been used not only to confirm chemical structure but also to study the conformational isomers (Z and E) that exist in solution. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity. hyphadiscovery.com These methods will be directly applicable to the detailed characterization of new derivatives, ensuring structural integrity and purity. The ¹⁵N chemical shift is particularly reliable for differentiating between hydroxamic and hydroximic structures. researchgate.net

Beyond static structure, the ability to visualize these molecules within biological systems offers a powerful tool for studying their mechanism of action. A promising future avenue is the development of fluorescently-labeled derivatives of this compound. By incorporating small, photostable fluorophores into the molecular structure, researchers can create probes for fluorescence microscopy. nih.goved.ac.uk This approach has been successfully used to create fluorescent amino acids for real-time imaging in living cells and tissues, allowing for the tracking of their uptake, localization, and interaction with cellular components. mdpi.comrsc.org Such imaging techniques could provide unprecedented insights into how these derivatives function in a biological context.

| Technique | Information Provided | Application for N-Hydroxyglycine Derivatives | Reference |

|---|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural information, purity assessment | Confirming successful synthesis and identity | mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity, unambiguous signal assignment | Complete structural elucidation of complex derivatives | hyphadiscovery.com |

| ¹⁵N NMR | Information on nitrogen environment, differentiation of isomers | Confirming hydroxamic acid structure and studying E/Z conformation | nih.govresearchgate.net |

| Fluorescence Microscopy | Localization and tracking in biological systems | Visualizing cellular uptake and target engagement of fluorescently-tagged derivatives | nih.govmdpi.com |

Expanding Computational Models for Complex Biological and Material Systems

Computational modeling provides a powerful synergistic tool to guide and interpret experimental research. By simulating molecules in silico, researchers can predict properties, rationalize experimental outcomes, and design new derivatives with a higher probability of success, thereby saving significant time and resources.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict the geometries, energetics, and electronic properties of novel this compound derivatives. rsc.org Such studies have been performed on glycine (B1666218) to understand its interaction with various surfaces and its stability in different environments. nih.govrsc.org For new derivatives, DFT can help predict their reactivity, stability, and the most likely conformations, guiding synthetic efforts toward the most promising candidates.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique allows researchers to model how a derivative might interact with a biological target, such as the active site of an enzyme, or how it might behave in a larger system, like a biological membrane. acs.org MD simulations have been extensively used to study the dynamics of proteins and amino acids, providing insights into conformational changes that are crucial for biological function. nih.govnih.govembopress.org For this compound derivatives, MD could be used to predict binding modes and affinities for protein targets, helping to explain SAR data and guide the design of more potent inhibitors. In materials science, MD could simulate the self-assembly of derivatives into larger structures, aiding the development of novel biomaterials.

| Computational Method | Key Applications | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | Molecular geometry, reaction energies, electronic properties, vibrational frequencies | rsc.orgnih.gov |

| Molecular Dynamics (MD) | Simulating interactions with biological targets, studying conformational changes | Binding affinity, protein-ligand interactions, dynamic behavior, solvation effects | acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Predictive models for activity based on physicochemical descriptors | consensus.appnih.gov |

常见问题

Q. How can t-Butyl N-Hydroxyglycine be synthesized and characterized for purity in academic research?

- Methodological Answer : Synthesis typically involves protecting group strategies, such as tert-butyl esterification of hydroxyglycine derivatives. Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., verifying tert-butyl peaks at ~1.4 ppm in H NMR). For novel compounds, elemental analysis or mass spectrometry (HRMS) is recommended to confirm molecular composition .

Q. What experimental conditions stabilize this compound during storage and handling?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility, particularly under acidic or aqueous conditions. Store the compound in anhydrous solvents (e.g., dry DMSO or acetonitrile) at –20°C. Kinetic stability can be monitored via periodic HPLC analysis over 72 hours under varying pH (e.g., pH 3–9 buffers) to identify degradation thresholds .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) is effective for quantification. For complex mixtures (e.g., cell lysates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., C-tert-butyl analogs) improves specificity. Validate methods using spike-and-recovery assays (85–115% recovery range) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data during hydrolysis studies of this compound?

- Methodological Answer : Discrepancies may arise from uncontrolled variables (e.g., trace water in solvents). Implement rigorous controls:

Q. What metabolic pathways are predicted for this compound based on structural analogs?

- Methodological Answer : Analog studies (e.g., t-butyl-norchlorocyclizine) suggest oxidative metabolism via cytochrome P450 enzymes, leading to tert-butyl group removal through carbinolamine intermediates. In vitro assays (hepatic microsomes + NADPH) can track metabolite formation (e.g., hydroxyglycine derivatives via LC-MS). Compare with computational models (e.g., Schrödinger’s Metabolite Predictor) to validate pathways .

Q. How to design a mechanistic study investigating pH-dependent reactivity of this compound?

- Methodological Answer :

- Experimental Design :

| pH Range | Buffer System | Temperature (°C) | Sampling Intervals (h) |

|---|---|---|---|

| 2–4 | Phosphate | 25 | 0, 2, 6, 24 |

| 7–9 | Tris-HCl | 37 | 0, 1, 3, 12 |

- Analysis : Monitor degradation via HPLC and characterize intermediates using O-labeling to trace hydroxylation sites. Use Eyring plots to correlate activation energy with pH .

Q. What strategies address low reproducibility in this compound bioactivity assays?

- Methodological Answer :

- Standardize cell lines (e.g., HepG2 for hepatic studies) with passage number limits (≤20).

- Pre-treat compounds with antioxidants (e.g., 1 mM ascorbate) to prevent oxidative byproducts.

- Include positive controls (e.g., known tert-butyl-containing drugs) and report effect sizes (Cohen’s d) to contextualize bioactivity significance .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。